(S)-1-(Pyridin-4-yl)ethanol

Chiral Purity Optical Rotation Asymmetric Synthesis

Enantiopure (≥98%, ≥99% ee) (S)-1-(Pyridin-4-yl)ethanol is a critical chiral building block and ligand precursor. Its (S)-stereocenter ensures reproducible enantioselectivity in asymmetric hydrogenation, cross-coupling, and synthesis of neurological-targeting pharmaceutical intermediates. Substituting with racemate (CAS 23389-75-5), (R)-enantiomer, or regioisomers alters metal coordination geometry, stereochemical outcomes, and biological responses—compromising drug development. Procure this white-to-cream solid for stringent R&D requirements; ensure regulatory-compliant, stereochemically consistent performance. Bulk/custom synthesis available.

Molecular Formula C7H9NO
Molecular Weight 123.155
CAS No. 23389-75-5; 54656-96-1
Cat. No. B2811420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Pyridin-4-yl)ethanol
CAS23389-75-5; 54656-96-1
Molecular FormulaC7H9NO
Molecular Weight123.155
Structural Identifiers
SMILESCC(C1=CC=NC=C1)O
InChIInChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m0/s1
InChIKeyHVOAMIOKNARIMR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(Pyridin-4-yl)ethanol CAS 54656-96-1: Chiral Pyridyl Alcohol for Enantioselective Synthesis


(S)-1-(Pyridin-4-yl)ethanol is an enantiomerically pure pyridyl alcohol (CAS 54656-96-1, also available as the racemate under CAS 23389-75-5) . It is a white to cream solid widely utilized as a chiral building block and ligand precursor in asymmetric synthesis . The compound features a stereogenic center adjacent to a pyridine ring, a privileged scaffold in medicinal chemistry , making it a critical starting material for the development of enantiopure pharmaceuticals and catalysts.

Risks of Substituting (S)-1-(Pyridin-4-yl)ethanol with Regioisomers or Racemates in Stereospecific Synthesis


Substituting (S)-1-(Pyridin-4-yl)ethanol with its regioisomers (e.g., 2-pyridinyl or 3-pyridinyl analogs) or the racemate can lead to critical failures in asymmetric synthesis and drug development [1]. The position of the nitrogen atom on the pyridine ring fundamentally alters metal coordination geometry and electronic properties , while the (R)-enantiomer can induce opposite stereochemical outcomes in catalytic cycles and elicit distinct biological responses compared to the (S)-enantiomer . These differences render the compound non-interchangeable with its structural analogs, which the following evidence quantifies.

Quantitative Comparative Data for (S)-1-(Pyridin-4-yl)ethanol vs. Structural Analogs


Comparison of Optical Rotation and Enantiomeric Purity: (S)- vs. (R)-Enantiomer

The (S)-enantiomer of 1-(Pyridin-4-yl)ethanol (CAS 54656-96-1) exhibits a specific optical rotation of -56° to -61° (c=1, CHCl₃) . In contrast, the (R)-enantiomer (CAS 27854-88-2) exhibits a positive rotation of +56° to +61° under the same conditions . This definitive opposite sign of rotation is the primary analytical identifier for quality control and procurement of the correct enantiomer. The reported commercial purity is ≥99% with ≥99% enantiomeric excess (ee) .

Chiral Purity Optical Rotation Asymmetric Synthesis

Comparison of Melting Point and Purity Specifications: (S)-Enantiomer vs. Racemate

The (S)-enantiomer of 1-(Pyridin-4-yl)ethanol (CAS 54656-96-1) exhibits a distinct melting point range of 67-70 °C , while the racemic mixture (CAS 23389-75-5) has a lower melting point of 51-55 °C . Furthermore, the (S)-enantiomer is commercially supplied with a high purity specification of ≥99% and an enantiomeric excess of ≥99% , whereas the racemate is typically supplied at 97% purity [1].

Physical Property Solid-State Purity Quality Assurance

Reactivity Profile: (S)-1-(Pyridin-4-yl)ethanol vs. (S)-1-(Pyridin-2-yl)ethanol in Metal Coordination

The position of the nitrogen atom in pyridinyl ethanol ligands dictates their coordination geometry. (S)-1-(Pyridin-4-yl)ethanol, with the nitrogen in the para-position, acts primarily as a monodentate ligand through the pyridine nitrogen, leaving the hydroxyl group available for further functionalization or secondary interactions . In contrast, (S)-1-(Pyridin-2-yl)ethanol, with the nitrogen ortho to the hydroxyethyl group, can form a stable five-membered chelate ring with metal ions, thereby blocking the hydroxyl group . This fundamental difference is a key design parameter in homogeneous catalysis.

Ligand Design Coordination Chemistry Catalysis

Validated Application Scenarios for (S)-1-(Pyridin-4-yl)ethanol Based on Evidence


Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

As a chiral building block, (S)-1-(Pyridin-4-yl)ethanol is used to introduce a stereocenter into drug candidates, particularly those targeting neurological disorders . Its high enantiomeric purity (≥99% ee) is essential for meeting the stringent regulatory requirements of pharmaceutical development, ensuring the desired biological activity and minimizing off-target effects from the wrong enantiomer.

Preparation of Chiral Ligands for Asymmetric Catalysis

The compound serves as a scaffold for creating hemilabile chiral ligands used in homogeneous transition metal catalysis [1]. The defined stereocenter at the α-position to the pyridine ring is crucial for inducing enantioselectivity in reactions like hydrogenation and cross-coupling. The high optical purity of commercial material ensures consistent and reproducible catalytic performance.

Biocatalytic Studies and Enzyme Substrate Profiling

(S)-1-(Pyridin-4-yl)ethanol is a known substrate for certain ketoreductases and alcohol dehydrogenases [2]. Its use in biocatalysis research is validated by its involvement in NAD(P)H-dependent reactions, where its stereospecific reduction or oxidation is studied to understand enzyme mechanisms and develop green chemistry synthetic routes [2].

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